Phosphorazidothioic O,O-acid
Description
Phosphorazidothioic O,O-acid is a phosphorus-containing compound characterized by the presence of an azide group (N₃) and a thio functional group (S) within its structure. Based on IUPAC nomenclature rules, the term "thio" indicates the replacement of an oxygen atom (=O) with sulfur (=S) in the parent phosphoric acid framework, while "azido" denotes the substitution of a hydroxyl (-OH) group with an azide (-N₃) moiety . This compound belongs to the broader class of phosphorothioic acids, which are derivatives of phosphoric acid with sulfur substitutions.
Properties
CAS No. |
25841-82-1 |
|---|---|
Molecular Formula |
H2N3O2PS |
Molecular Weight |
139.08 g/mol |
IUPAC Name |
azido-dihydroxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/H2N3O2PS/c1-2-3-6(4,5)7/h(H2,4,5,7) |
InChI Key |
QGKHBSNGWYDUTQ-UHFFFAOYSA-N |
Canonical SMILES |
[N-]=[N+]=NP(=S)(O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Phosphorazidothioic O,O-acid can be synthesized through various methods. One common approach involves the reaction of phosphorus trichloride with sodium azide, followed by the addition of sulfur. The reaction conditions typically require a controlled environment with specific temperatures and pressures to ensure the desired product is obtained .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and precise control of reaction parameters. The use of catalysts and optimization of reaction conditions are crucial to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: Phosphorazidothioic O,O-acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different phosphorus oxoacids.
Reduction: Reduction reactions can convert it into other phosphorus-containing compounds.
Substitution: It can participate in substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and organometallic compounds.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphoric acid derivatives, while reduction can produce phosphines .
Scientific Research Applications
Phosphorazidothioic O,O-acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound’s unique properties make it useful in studying biological systems and biochemical pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is employed in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which phosphorazidothioic O,O-acid exerts its effects involves interactions with molecular targets and pathways. It
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between Phosphorazidothioic O,O-acid and analogous phosphorus compounds, inferred from available evidence:
Notes:
- Structural Variations: Alkyl vs. Aryl Groups: Alkyl-substituted compounds (e.g., Methyl- and Propylphosphonothioic acids) exhibit higher volatility and solubility in nonpolar solvents compared to aryl-substituted derivatives (e.g., O,O-diethyl O-(4-nitrophenyl) ester) . Azide Functionality: The hypothetical azide group in this compound would confer explosive or reactive properties under certain conditions, analogous to other azide-containing compounds. Thio vs. Dithio: Dithio derivatives (e.g., Phosphorodithioic acid esters) demonstrate enhanced nucleophilic reactivity due to the presence of two sulfur atoms, enabling applications in crosslinking reactions .
Reactivity and Stability :
Applications :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
